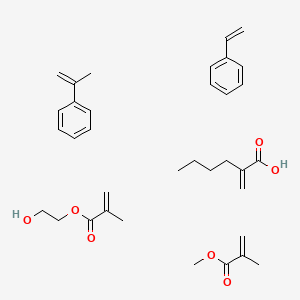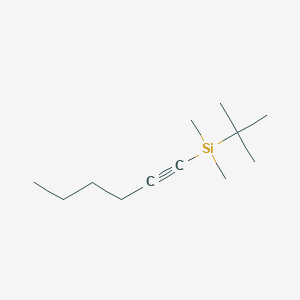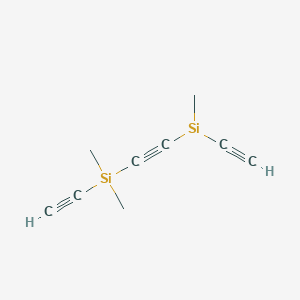![molecular formula C16H31FN2O2Si2 B14345684 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- CAS No. 93554-70-2](/img/structure/B14345684.png)
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of fluorine and trimethylsilyl groups in its structure imparts unique chemical properties that can be exploited in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidinedione precursor followed by the introduction of trimethylsilyl groups through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
化学反応の分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluorine or trimethylsilyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinedione compounds.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA synthesis.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- involves its interaction with molecular targets such as thymidylate synthase and DNA topoisomerase 1. The compound inhibits these enzymes, leading to disruption of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[2-(trimethylsilyl)ethyl]-: A structurally similar compound with slight variations in the trimethylsilyl group positioning.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trimethylsilyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
93554-70-2 |
|---|---|
分子式 |
C16H31FN2O2Si2 |
分子量 |
358.60 g/mol |
IUPAC名 |
5-fluoro-1,3-bis(3-trimethylsilylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H31FN2O2Si2/c1-22(2,3)11-7-9-18-13-14(17)15(20)19(16(18)21)10-8-12-23(4,5)6/h13H,7-12H2,1-6H3 |
InChIキー |
NTCFPTSEFFIVQH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCCN1C=C(C(=O)N(C1=O)CCC[Si](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


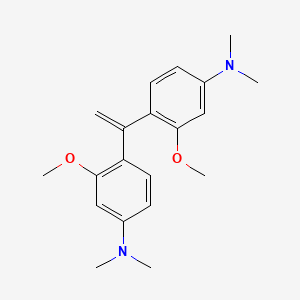
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

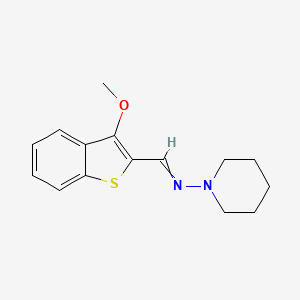
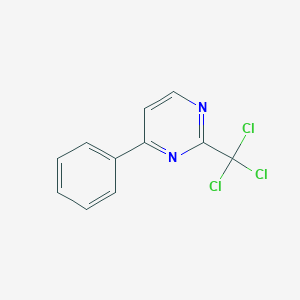
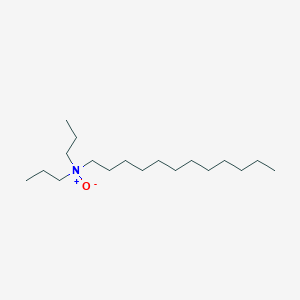
silane](/img/structure/B14345642.png)

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

